2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-thiazole-5-carboxylic acid
CAS No.: 400715-51-7
Cat. No.: VC11583655
Molecular Formula: C10H14N2O4S
Molecular Weight: 258.30 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400715-51-7 |
|---|---|
| Molecular Formula | C10H14N2O4S |
| Molecular Weight | 258.30 g/mol |
| IUPAC Name | 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12(4)8-11-5-6(17-8)7(13)14/h5H,1-4H3,(H,13,14) |
| Standard InChI Key | ZBXPFPUNWAKYKT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=NC=C(S1)C(=O)O |
Introduction
Structural and Chemical Characteristics
The molecular structure of 2-{(tert-butoxy)carbonylamino}-1,3-thiazole-5-carboxylic acid comprises a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—with distinct functional groups at positions 2 and 5. The Boc-protected methylamino group at position 2 enhances stability during synthetic processes, while the carboxylic acid at position 5 offers reactivity for further derivatization .
Table 1: Comparative Structural Data of Related Thiazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 2-{[(tert-Butoxy)carbonyl]amino}thiazole-5-carboxylic acid | C₉H₁₂N₂O₄S | 244.27 | 302964-02-9 |
| 2-{(tert-Butoxy)carbonylamino}-4-methyl-1,3-thiazole-5-carboxylic acid | C₁₂H₁₈N₂O₄S | 286.35 | 2248363-24-6 |
| 2-{(tert-Butoxy)carbonylamino}-1,3-thiazole-5-carboxylic acid (inferred) | C₁₀H₁₃N₂O₄S | 273.29 | Not reported |
The Boc group (tert-butoxycarbonyl) is a widely used protecting group in peptide synthesis, shielding amines from unwanted reactions while allowing selective deprotection under acidic conditions . The methylamino substituent introduces steric and electronic modifications that influence reactivity and interaction with biological targets.
Synthetic Pathways and Methodologies
The synthesis of Boc-protected thiazole-carboxylic acids typically involves multi-step sequences, as demonstrated in patent CN113943263A for analogous compounds . While direct synthesis data for 2-{(tert-butoxy)carbonylamino}-1,3-thiazole-5-carboxylic acid is unavailable, a plausible route can be extrapolated:
Step 1: Esterification of Thiazole-Carboxylic Acid
Starting with 2-methylthiazole-5-carboxylic acid, esterification with methanol in the presence of concentrated sulfuric acid yields the methyl ester, enhancing solubility for subsequent reactions .
Step 2: Bromination and Functionalization
Bromination at the methyl group using N-bromosuccinimide (NBS) and a radical initiator like AIBN introduces a bromomethyl substituent. Subsequent nucleophilic substitution with methylamine would install the methylamino group, though this step may require Boc protection early to prevent side reactions .
Step 3: Boc Protection
Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions protects the methylamino group, yielding the Boc-protected intermediate .
Step 4: Hydrolysis to Carboxylic Acid
Final hydrolysis of the methyl ester under acidic or basic conditions regenerates the carboxylic acid moiety .
Key Challenges:
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Selectivity: Competing reactions at the thiazole nitrogen or sulfur must be controlled.
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Purification: Boc-protected intermediates often require chromatography or recrystallization for high purity .
Physicochemical Properties and Stability
While specific data for this compound is limited, its properties can be inferred from related structures:
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Solubility: The carboxylic acid group confers moderate solubility in polar solvents (e.g., methanol, DMSO), while the Boc group enhances lipophilicity .
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Stability: The Boc group is stable under basic conditions but cleaves in acidic environments (e.g., HCl/ethyl acetate) . The thiazole ring is generally robust but may degrade under strong oxidizing agents.
Applications in Pharmaceutical Research
Thiazole-carboxylic acids are privileged scaffolds in drug discovery due to their bioisosteric resemblance to peptide bonds and ability to modulate pharmacokinetic properties.
Intermediate for Kinase Inhibitors
Boc-protected thiazoles serve as precursors for kinase inhibitors targeting cancers and inflammatory diseases. For example, the patent CN113943263A highlights similar compounds as intermediates for therapies targeting proliferative disorders .
Antibacterial Agents
The thiazole core is prevalent in antibiotics (e.g., sulfathiazole). Functionalization with Boc-protected amines may enhance membrane permeability or target specificity .
Neurological Therapeutics
Analogous structures have been explored for modulating neurotransmitter receptors, suggesting potential applications in treating neurological disorders .
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